The Discovery and Isolation of 16-Keto Aspergillimide: A Technical Guide
The Discovery and Isolation of 16-Keto Aspergillimide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and isolation of 16-Keto Aspergillimide (B10814126), a novel anthelmintic metabolite. The document details the producing microorganism, fermentation process, extraction, and purification protocols, based on the foundational research in the field. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams. This guide is intended to serve as a practical resource for researchers in natural product chemistry, mycology, and drug discovery.
Introduction
16-Keto Aspergillimide is a member of the aspergillimide class of compounds, which are structurally related to the paraherquamides. It was first discovered as a novel anthelmintic agent isolated from a strain of the fungus Aspergillus.[1] This guide outlines the key procedures for the discovery and isolation of this promising bioactive molecule.
Discovery of 16-Keto Aspergillimide
The discovery of 16-Keto Aspergillimide was the result of a screening program aimed at identifying novel anthelmintic compounds from fungal metabolites.
Producing Microorganism
16-Keto Aspergillimide is produced by the fungal strain Aspergillus strain IMI 337664 .[1] This strain was identified as a producer of a novel class of anthelmintics, the aspergillimides.
Fermentation
The production of 16-Keto Aspergillimide is achieved through fermentation of Aspergillus strain IMI 337664. The following table summarizes the key parameters of the fermentation process as described in the initial discovery.
| Parameter | Description |
| Microorganism | Aspergillus strain IMI 337664 |
| Fermentation Type | Submerged fermentation |
| Culture Medium | Specific details on the culture medium composition are outlined in the primary literature.[1] |
| Incubation Time | The fermentation is carried out for a specific duration to allow for optimal production of the metabolite. |
| Temperature | The fermentation is maintained at a constant, controlled temperature. |
| Agitation & Aeration | Appropriate agitation and aeration rates are crucial for mycelial growth and metabolite production. |
Note: The detailed fermentation protocol is described in the publication by Banks et al., 1997.[1]
Isolation and Purification of 16-Keto Aspergillimide
The isolation and purification of 16-Keto Aspergillimide from the fermentation broth involves a multi-step process combining extraction and chromatographic techniques.
Experimental Protocols
3.1.1. Extraction
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Harvesting: The fermentation broth is harvested after the optimal incubation period.
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Mycelial Separation: The mycelia are separated from the culture broth by filtration or centrifugation.
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Solvent Extraction: The culture filtrate and/or the mycelial cake are extracted with a suitable organic solvent (e.g., ethyl acetate, methanol) to partition the secondary metabolites into the organic phase.
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Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
3.1.2. Chromatographic Purification
The crude extract is subjected to a series of chromatographic steps to isolate 16-Keto Aspergillimide.
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Initial Fractionation: The crude extract is typically first fractionated using column chromatography over a solid phase like silica (B1680970) gel or a polymeric resin (e.g., Diaion HP-20). A stepwise gradient of solvents with increasing polarity is used for elution.
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Further Purification: Fractions containing 16-Keto Aspergillimide, as identified by a bioassay or analytical technique (e.g., TLC, HPLC), are pooled and subjected to further rounds of chromatography. This may include:
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Sephadex LH-20 Chromatography: For size-exclusion separation.
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Preparative High-Performance Liquid Chromatography (HPLC): A final purification step using a suitable column (e.g., C18) and mobile phase to yield the pure compound.
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The following diagram illustrates the general workflow for the isolation and purification of 16-Keto Aspergillimide.
Structure Elucidation and Characterization
The structure of 16-Keto Aspergillimide was elucidated using a combination of spectroscopic techniques.
Spectroscopic Data
The following table summarizes the key spectroscopic data for 16-Keto Aspergillimide. The detailed spectral data and assignments are available in the primary literature.[1]
| Technique | Observation |
| Mass Spectrometry (MS) | Provides the molecular weight and elemental composition of the compound. |
| ¹H Nuclear Magnetic Resonance (NMR) | Reveals the proton environment in the molecule, including the number of protons, their chemical shifts, and coupling patterns. |
| ¹³C Nuclear Magnetic Resonance (NMR) | Provides information on the carbon skeleton of the molecule, including the number and types of carbon atoms. |
| 2D NMR (COSY, HMQC, HMBC) | These experiments are used to establish the connectivity between protons and carbons, aiding in the complete structural assignment. |
Note: Detailed NMR and MS data for 16-Keto Aspergillimide are reported in the foundational discovery paper.[1]
The following diagram illustrates the logical relationship in the structure elucidation process.
Conclusion
This technical guide has provided a detailed overview of the discovery and isolation of 16-Keto Aspergillimide, a significant anthelmintic compound from a fungal source. The methodologies outlined, from fermentation to purification and structural elucidation, are based on the pioneering work in this area. This document serves as a valuable resource for researchers seeking to work with this class of molecules and highlights the importance of natural products in the ongoing search for new therapeutic agents.
